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Compound of Interest

Compound Name: CH 275

Cat. No.: B1496293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of CH 275, a

synthetic peptide analog of somatostatin, across the five human somatostatin receptor (sst)

subtypes. The information presented herein is intended to assist researchers in evaluating the

suitability of CH 275 for their specific experimental needs and to provide a comparative context

against other somatostatin analogs.

Binding Affinity Profile of CH 275
CH 275 is a potent and selective agonist for the somatostatin receptor subtype 1 (sst1).[1] Its

binding affinity for sst1 is significantly higher than for the other four subtypes (sst2, sst3, sst4,

and sst5). The following table summarizes the quantitative data on the binding affinity of CH
275 to each of the human somatostatin receptors.

Receptor Subtype Kᵢ (nM) IC₅₀ (nM)

sst1 52 30.9

sst2 >10,000 >10,000

sst3 - 345

sst4 - >1,000

sst5 >10,000 >10,000
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Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) values are critical

metrics for assessing the binding affinity of a ligand to a receptor. A lower value indicates a

higher binding affinity.[1]

Somatostatin Receptor Signaling Pathway
Somatostatin receptors are members of the G-protein coupled receptor (GPCR) superfamily.[2]

Upon activation by an agonist like CH 275, these receptors primarily couple to inhibitory G-

proteins (Gαi/o). This interaction initiates a signaling cascade that leads to the inhibition of

adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The

reduction in cAMP subsequently modulates the activity of downstream effectors, such as

protein kinase A (PKA), leading to the various physiological effects of somatostatin.
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Caption: Somatostatin receptor signaling cascade initiated by agonist binding.

Experimental Protocols
The binding affinity data presented in this guide is typically determined using competitive

radioligand binding assays. Below is a detailed methodology for such an experiment.

Competitive Radioligand Binding Assay Protocol
This protocol outlines the steps to determine the binding affinity of a test compound (e.g., CH
275) for a specific somatostatin receptor subtype.

1. Materials and Reagents:
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Cell Membranes: Membranes prepared from cell lines stably expressing a single human

somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [¹²⁵I-Tyr¹¹]-

Somatostatin-14).

Test Compound: CH 275 or other unlabeled competing ligands.

Binding Buffer: Typically 50 mM HEPES or Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1

mg/ml BSA, and a protease inhibitor cocktail.

Wash Buffer: Ice-cold binding buffer.

96-well Plates: For incubation.

Glass Fiber Filters: Pre-treated with a substance like polyethyleneimine (PEI) to reduce non-

specific binding.

Filtration Apparatus: To separate bound and free radioligand.

Scintillation Counter: To measure radioactivity.

2. Experimental Procedure:

Plate Setup: In a 96-well plate, add a fixed amount of cell membranes expressing the target

sst receptor subtype to each well.

Addition of Competitor: Add varying concentrations of the unlabeled test compound (CH 275)

to the wells. For determining total binding, add binding buffer instead of the competitor. For

determining non-specific binding, add a high concentration of a known saturating unlabeled

ligand.

Addition of Radioligand: Add a fixed, low concentration (typically at or below the Kd) of the

radioligand to all wells.

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a specific

duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
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Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester. This step separates the membrane-bound radioligand from the free radioligand in

the solution.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining

unbound radioligand.

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and

measure the radioactivity using a scintillation counter.

3. Data Analysis:

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from

the total binding (CPM) to obtain the specific binding for each concentration of the test

compound.

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the

test compound concentration.

Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-

response curve and determine the IC₅₀ value.

Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀

/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.
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Caption: Workflow for a competitive radioligand binding assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1496293?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1496293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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